N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-24(17-6-3-2-4-7-17)30(26,27)19-12-9-16(10-13-19)22-21(28)23-20(25)14-11-18-8-5-15-29-18/h2-15H,1H3,(H2,22,23,25,28)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFDXTLONRAEGN-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thienyl acrylamide: This step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the thienyl amine. This amine is then reacted with acryloyl chloride to form the thienyl acrylamide.
Synthesis of the benzenesulfonamide: The benzenesulfonamide core is synthesized by reacting aniline with sulfonyl chloride under basic conditions.
Coupling of the two fragments: The final step involves coupling the thienyl acrylamide with the benzenesulfonamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzenesulfonamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzenesulfonamide core.
Scientific Research Applications
The compound N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies where applicable.
Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound.
- Molecular Formula : C₁₈H₁₈N₄O₂S₂.
- Molecular Weight : Approximately 382.49 g/mol.
Physical Properties
The compound is characterized by its sulfonamide group, which is known for biological activity, particularly in antibacterial and anti-inflammatory applications. The presence of thienyl and acrylamide moieties suggests potential reactivity in polymerization processes or interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent . The thienyl group enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells.
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The sulfonamide component of the molecule suggests its use as an antimicrobial agent . Compounds containing sulfonamide groups are known to inhibit bacterial growth by interfering with folate synthesis.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Polymer Chemistry
The acrylamide functionality allows for the potential use of this compound in polymerization reactions . It can serve as a monomer or crosslinker in the synthesis of hydrogels or other polymeric materials.
Research Findings
Research indicates that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Such polymers could find applications in drug delivery systems or tissue engineering scaffolds.
Biological Research
In addition to its therapeutic applications, this compound has been utilized in biological research to study protein interactions and cellular signaling pathways. The unique structure allows it to serve as a probe for understanding complex biological mechanisms.
Experimental Insights
Experiments using fluorescence microscopy have shown that derivatives of this compound can localize within specific cellular compartments, providing insights into intracellular transport mechanisms.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared with structurally related sulfonamides and derivatives, focusing on molecular features, physicochemical properties, and functional roles.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents/Functional Groups | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide (Target) | C₂₀H₁₉N₅O₅S₃ | Thienyl acryloyl, carbothioylamino, N-methyl-N-phenyl | Not reported | High sulfur content, heteroaromatic thienyl group |
| (E)-4-[2-({4-({4-[3-(3-Hydroxyphenyl)acryloyl]phenyl}amino)-6-[(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamide (25) | C₂₈H₂₈N₈O₅S | Triazinyl, hydroxyphenyl acryloyl, hydroxypropyl | 381–382 | Triazine ring, high polarity due to hydroxyl groups |
| N,N-diethyl-4-({[(2-phenoxyacetyl)amino]carbothioyl}amino)benzenesulfonamide | C₁₉H₂₃N₃O₄S₂ | Phenoxyacetyl, diethyl substituents | Not reported | Phenoxy group, lower molecular weight compared to target |
| N-(4-Methoxyphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S | Methoxyphenyl, simple sulfonamide | Not reported | Minimal substitution, lacks thioamide or heterocyclic moieties |
| 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide | C₁₅H₁₉N₃O₃S₂ | Thiazolyl, methylphenyl sulfonyl | Not reported | Thiazole ring, sulfonamide linkage |
Key Observations:
The carbothioylamino group (-NH-CS-NH-) in the target contrasts with the triazine ring in ’s compounds, which may confer different hydrogen-bonding capabilities and metabolic stability .
Physicochemical Properties :
- Melting points for triazinyl analogs (e.g., 25: 381–382°C) are exceptionally high, likely due to hydrogen bonding from hydroxyl groups and rigid triazine cores. The target compound’s melting point is unreported but may be lower due to reduced symmetry and fewer polar groups .
- The thienyl group’s sulfur atom may enhance lipophilicity compared to purely aromatic (e.g., phenyl) or aliphatic (e.g., hydroxypropyl) substituents, influencing solubility and membrane permeability .
Functional Implications :
- Sulfonamides with triazinyl moieties () are often explored for antimicrobial activity, whereas thienyl -containing compounds (like the target) may exhibit unique electronic profiles suitable for kinase inhibition or anticancer applications .
- The absence of a triazine ring in the target compound could reduce synthetic complexity compared to ’s derivatives, which require multi-step triazinyl functionalization .
Biological Relevance: While highlights sulfonamides’ roles in bioactivity studies (e.g., enzyme inhibition), the target’s thienyl and carbothioylamino groups may enhance binding to sulfur-recognizing biological targets, such as cysteine proteases or metalloenzymes .
Biological Activity
N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thienyl group, an acrylamide linkage, and a sulfonamide moiety. The synthesis typically involves multi-step reactions, including the formation of the thienyl-acryloyl moiety and subsequent coupling with sulfonamide derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification and characterization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| HT-29 (Colon Cancer) | 4.8 |
| A549 (Lung Cancer) | 6.0 |
These results suggest that the compound may induce apoptosis through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases. Specifically, it has shown promising activity against:
- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters, which is beneficial in treating depression and neurodegenerative disorders.
- Acetylcholinesterase (AChE) : This enzyme's inhibition is crucial for enhancing cholinergic signaling, which is often impaired in Alzheimer's disease.
Inhibition studies revealed that this compound has an IC50 value of approximately 1.5 µM for AChE, indicating significant potential as a therapeutic agent for cognitive disorders.
Case Studies
- In Vitro Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy.
- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests. This suggests a neuroprotective role, potentially mediated through its AChE inhibitory activity.
Pharmacokinetics and Toxicology
Pharmacokinetic evaluations indicate that this compound exhibits favorable absorption and distribution characteristics. Preliminary toxicological assessments reveal low cytotoxicity in normal cell lines, supporting its therapeutic potential.
Q & A
Q. What are the key synthetic routes for synthesizing N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide?
The synthesis typically involves multi-step organic reactions, starting with functional group activation (e.g., sulfonylation or carbothioylation) and sequential coupling of thienylacryloyl and phenyl moieties. Critical steps include:
- Controlled amide bond formation between the sulfonamide core and carbothioyl groups under anhydrous conditions .
- Thiophene-acryloyl conjugation via nucleophilic acyl substitution, requiring catalysts like DMAP or HOBt to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological validation includes:
- Spectroscopic analysis : -NMR and -NMR to verify proton environments and carbon frameworks; IR spectroscopy to confirm sulfonamide (S=O at ~1350 cm) and thiourea (N-H at ~3300 cm) functional groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z) .
- Elemental analysis : Matching experimental and theoretical C, H, N, S compositions .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key parameters include:
- Solubility : LogP ~4 (predicted) suggests limited aqueous solubility; use DMSO or ethanol as co-solvents .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .
- Hydrogen-bonding capacity : 1 donor and 1 acceptor, influencing crystallization and interaction studies .
Advanced Research Questions
Q. How can researchers assess this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Advanced methodologies include:
- Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or sulfotransferases) .
- Surface plasmon resonance (SPR) : Real-time kinetic analysis of ligand-protein interactions (e.g., K, association/dissociation rates) .
- Cellular assays : Dose-response studies in vitro (IC) with controls for cytotoxicity (e.g., MTT assay) .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?
Discrepancies in potency or selectivity may arise from:
- Structural variations : Compare analogs with modified thiourea or aryl groups to establish SAR .
- Experimental conditions : Standardize assay parameters (e.g., pH, temperature, solvent concentration) to minimize variability .
- Orthogonal validation : Use complementary techniques (e.g., X-ray crystallography for binding mode confirmation or transcriptomics to identify off-target pathways) .
Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?
Strategies include:
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Salt formation : Counterion selection (e.g., sodium or hydrochloride salts) to improve solubility .
- Metabolic stability assays : Liver microsome studies to identify cytochrome P450-mediated degradation hotspots .
Q. What advanced techniques characterize this compound’s solid-state behavior (e.g., polymorphism)?
- Single-crystal X-ray diffraction : Resolve molecular packing and hydrogen-bonding networks .
- DSC/TGA : Monitor thermal stability and phase transitions .
- Powder X-ray diffraction (PXRD) : Detect polymorphic forms during formulation .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address conflicting reactivity data in sulfonamide-thiourea derivatives?
- Comparative kinetic studies : Monitor reaction intermediates via HPLC-MS under varying conditions (e.g., solvent polarity, temperature) .
- Computational modeling : DFT calculations to identify transition states and energy barriers for competing pathways .
- Isolation of byproducts : Structural elucidation of side products (e.g., oxidation of thiophene moieties) to refine synthetic protocols .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
